Isoquinoline-4-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

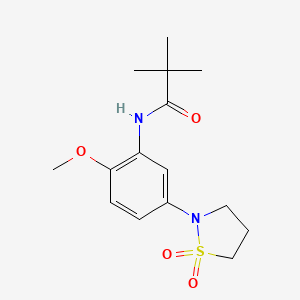

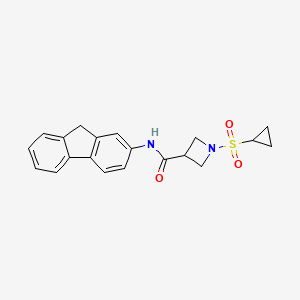

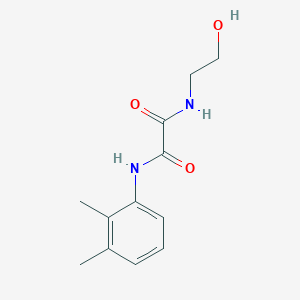

Isoquinoline-4-sulfonyl fluoride is a chemical compound with the formula C9H6FNO2S and a molecular weight of 211.21 g/mol . It is a type of fluorinated isoquinoline, which are important components of pharmaceuticals and materials due to their unique characteristics such as biological activities and light-emitting properties .

Synthesis Analysis

The synthesis of fluorinated isoquinolines, including Isoquinoline-4-sulfonyl fluoride, has been greatly developed over the last decade . The synthetic methodologies are classified into three approaches :Molecular Structure Analysis

Isoquinoline, a structural isomer of quinoline, possesses a nitrogen-containing heteroaromatics and benzene-ring-fused system . The extent and location of fluorine substitution in the surfactant affect the surfactant properties . For example, fluorinated surfactants with a terminal –CF3 group differ from fluorinated surfactants with a hydrogen-containing terminus .Chemical Reactions Analysis

Fluorinated isoquinolines, including Isoquinoline-4-sulfonyl fluoride, have unique reactivity in organic synthesis . They have been used in various reactions enabling a direct attachment of CF3-, CnFm-, F-, CF3O-, CF3S-, and SO2F- substituents to various aromatic compounds .Physical And Chemical Properties Analysis

Fluorinated isoquinolines exhibit various useful physical properties . The introduction of fluorine atoms often cause unique bioactivities . They also have high chemical and thermal stability .Scientific Research Applications

Synthesis and Chemical Transformations

Development of Heterocyclic Sulfones, Sulfonamides, and Sulfonyl Fluorides : Techniques to synthesize six-membered heteroaromatic sulfonyl compounds like isoquinoline-4-sulfonyl fluoride are crucial in medicinal chemistry. The reported method involves the reaction of sodium tert-butyldimethyl silyloxymethylsulfinate with quinoline N-oxides to selectively produce C2-substituted sulfones, which can then be transformed into sulfonyl fluorides, sulfonamides, and sulfones. This scalable transformation has broad applicability across different quinoline and isoquinoline functionalities (Patel et al., 2022).

[3 + 2] Annulation to Form Pyrazoloisoquinolinyl Sulfonyl Fluorides : A cycloaddition reaction of N-aminoisoquinolines with 1-bromoethene-1-sulfonyl fluoride (BESF) was optimized to yield various pyrazoloisoquinolinyl sulfonyl fluorides. This process demonstrated broad substrate specificity, mild reaction conditions, and operational simplicity, marking its potential value in medicinal chemistry and related disciplines (Wu & Qin, 2023).

Medicinal Chemistry Applications

- Isoquinoline Sulfonyl Fluorides as MAO-B Inhibitors : Investigation into 4-organoseleno-isoquinolines revealed their potential as selective and reversible inhibitors of monoamine oxidase B (MAO-B), suggesting their utility in treating emotional and neurodegenerative disorders. This study highlighted the structural modifications on isoquinoline derivatives to enhance their inhibitory activity (Sampaio et al., 2016).

Advanced Material Applications

- Phosphoric Acid-Doped Sulfonated Poly(Tetra Phenyl Isoquinoline Ether Sulfone) for Proton Exchange Membranes : The development of high-temperature proton exchange membranes using phosphoric acid-doped sulfonated poly(tetra phenyl isoquinoline ether sulfone) showcases an innovative approach to enhancing the functionality and efficiency of fuel cells. The study detailed the synthesis, sulfonation, and phosphoric acid doping processes, providing insights into the potential of isoquinoline derivatives in energy applications (Seo et al., 2013).

Safety and Hazards

Future Directions

properties

IUPAC Name |

isoquinoline-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2S/c10-14(12,13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMAJSKTKKRNNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1,1-Dioxothian-3-yl)-2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3,5-dihydroxycyclohex-2-en-1-one](/img/structure/B2816251.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2816253.png)

![N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2816265.png)